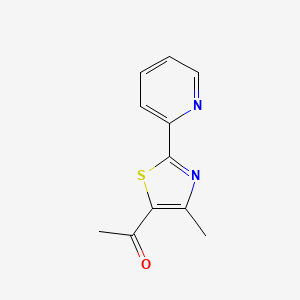
3-fenoxi-N-(4,5,6,7-tetrahidro-2,1-benzoxazol-3-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . This compound is of particular interest due to its unique structure, which combines a phenoxy group, a benzamide moiety, and a tetrahydrobenzo[c]isoxazole ring.
Aplicaciones Científicas De Investigación
3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several scientific research applications:
Métodos De Preparación
The synthesis of 3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydroximinoyl chlorides and terminal alkynes.
Introduction of the phenoxy group: This step often involves nucleophilic substitution reactions where a phenol derivative reacts with an appropriate electrophile.
Formation of the benzamide moiety: This can be accomplished through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Catalysts and specific reaction conditions such as temperature and solvent choice play a crucial role in the efficiency of these synthetic routes.
Análisis De Reacciones Químicas
3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Mecanismo De Acción
The mechanism of action of 3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can be compared with other isoxazole derivatives, such as:
3-phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine: This compound has a similar isoxazole ring but differs in the substituents attached to the ring.
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1H-indol-3-yl]methyl]benzamide: This compound has a different core structure but shares some functional groups with 3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide.
The uniqueness of 3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide lies in its specific combination of functional groups and its potential biological activities, which may differ from those of other similar compounds .
Propiedades
IUPAC Name |
3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(21-20-17-11-4-5-12-18(17)22-25-20)14-7-6-10-16(13-14)24-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALAOZZQXQZSAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2370984.png)
![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)

![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole](/img/structure/B2370990.png)
![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)

![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)




![5,6-dichloro-N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2371003.png)


